1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)-

Catalog No.
S13296038
CAS No.
10512-70-6
M.F
C14H16BrN3O9
M. Wt
450.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acety...

CAS Number

10512-70-6

Product Name

1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)-

IUPAC Name

[3,4-diacetyloxy-5-(5-bromo-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C14H16BrN3O9

Molecular Weight

450.20 g/mol

InChI

InChI=1S/C14H16BrN3O9/c1-6(19)24-4-9-10(25-7(2)20)11(26-8(3)21)14(27-9)17-5-16-13(12(17)15)18(22)23/h5,9-11,14H,4H2,1-3H3

InChI Key

KWZVMAYKLHVMRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2Br)[N+](=O)[O-])OC(=O)C)OC(=O)C

1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- is a complex organic compound that belongs to the class of imidazoles. It features a bromine atom and a nitro group attached to the imidazole ring, along with a pentofuranosyl moiety that is fully acetylated. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Typical of nitro-substituted imidazoles. For instance, it can participate in nucleophilic substitutions at the bromine site, leading to the formation of new derivatives. Additionally, the nitro group can be reduced to an amine under appropriate conditions, which may alter its biological activity significantly. The acetyl groups on the sugar moiety can be hydrolyzed to yield free hydroxyl groups, potentially enhancing solubility and reactivity.

Research indicates that compounds similar to 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- exhibit various biological activities, including antimicrobial and antitumor properties. The presence of the nitro group is often associated with enhanced bioactivity due to its ability to interact with biological targets such as enzymes and receptors.

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring: Starting from appropriate precursors such as α-bromo ketones and nitro compounds.
  • Bromination: Introducing the bromine atom through electrophilic aromatic substitution.
  • Acetylation: The hydroxyl groups on the pentofuranosyl moiety can be acetylated using acetic anhydride in the presence of a base.
  • Purification: Final purification can be achieved through recrystallization or chromatography.

Studies on similar compounds suggest that 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- may interact with various biological macromolecules:

  • Enzymes: It could inhibit specific enzymes involved in metabolic pathways.
  • Receptors: The compound may bind to cellular receptors influencing signal transduction pathways.
  • DNA/RNA: Nitro groups are known for their ability to intercalate into nucleic acids, potentially affecting gene expression.

5-Bromo-1-methyl-4-nitro-1H-imidazoleBromine and nitro on imidazoleAntimicrobialPharmaceutical intermediates5-Bromo-3-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)-1H-1,2,4-triazoleSimilar furanosyl moietyAntitumorDrug development5-Bromo-4-chloro-3-indolyl phosphateIndole structure with halogenEnzyme substrateBiochemical assays

The unique combination of the fully acetylated pentofuranosyl group and specific functional groups (bromine and nitro) sets this compound apart from others in its class, potentially providing distinct pharmacological profiles and applications in drug development.

XLogP3

1.6

Hydrogen Bond Acceptor Count

10

Exact Mass

449.00699 g/mol

Monoisotopic Mass

449.00699 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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